molecular formula C32H41N3O7 B13808886 Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine

Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine

Cat. No.: B13808886
M. Wt: 579.7 g/mol
InChI Key: JLLQEWAFOOYLRE-UHFFFAOYSA-N
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Description

Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine is a synthetic compound with the molecular formula C33H42N2O7 and a molecular weight of 579.68 g/mol. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine typically involves multiple steps:

    Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group of glycine.

    Piperazine Derivatization: The piperazine ring is functionalized with a hexanoyl group that has a t-butoxycarbonyl (Boc) protecting group.

    Coupling Reaction: The protected glycine and the functionalized piperazine are coupled under specific conditions, often using coupling reagents like HBTU or DIC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

  • Large-scale protection and deprotection steps.
  • Efficient coupling reactions using automated peptide synthesizers.
  • Purification steps such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine can undergo various chemical reactions:

    Deprotection: Removal of the Fmoc and Boc groups under acidic or basic conditions.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Substitution: Reactions involving the piperazine ring, such as alkylation or acylation.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; TFA in dichloromethane for Boc removal.

    Coupling: HBTU, DIC, or EDC as coupling reagents; DIPEA or NMM as bases.

Major Products

    Peptides: When coupled with other amino acids, it forms longer peptide chains.

    Deprotected Amino Acids: After removal of protective groups, the free amino acid or peptide is obtained.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) for constructing complex peptides and proteins.

Biology

    Protein Engineering: Used in the synthesis of modified peptides for studying protein interactions and functions.

Medicine

    Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Industry

    Biotechnology: Employed in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The compound acts primarily as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. The piperazine ring provides structural flexibility and can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glycine: Lacks the piperazine and hexanoyl groups, making it less versatile.

    Boc-Glycine: Similar protective group but lacks the Fmoc group, limiting its use in stepwise synthesis.

Uniqueness

    Structural Complexity: The presence of both Fmoc and Boc groups, along with the piperazine ring, provides unique reactivity and versatility.

    Functionalization: The hexanoyl group allows for additional modifications, making it suitable for diverse applications.

Properties

Molecular Formula

C32H41N3O7

Molecular Weight

579.7 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C32H41N3O7/c1-32(2,3)42-28(37)16-6-4-5-15-27(36)34-17-19-35(20-18-34)29(30(38)39)33-31(40)41-21-26-24-13-9-7-11-22(24)23-12-8-10-14-25(23)26/h7-14,26,29H,4-6,15-21H2,1-3H3,(H,33,40)(H,38,39)

InChI Key

JLLQEWAFOOYLRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(=O)N1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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